4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide
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Overview
Description
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is a chemical compound that belongs to the class of thiadiazole derivatives It is characterized by the presence of a thiadiazole ring, a dichlorophenyl group, and a pyridinyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit matrix metalloproteinases or kinases involved in cell signaling pathways.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic markers. It may also interfere with DNA replication and repair mechanisms, leading to cell death.
Comparison with Similar Compounds
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide can be compared with other thiadiazole derivatives:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of both the dichlorophenyl and pyridinyl sulfide groups in this compound imparts unique chemical and biological properties, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-pyridin-2-ylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3S2/c14-8-4-5-9(10(15)7-8)12-13(20-18-17-12)19-11-3-1-2-6-16-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOTWZNSAXLBNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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